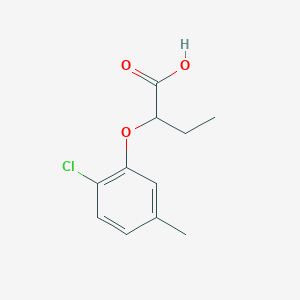

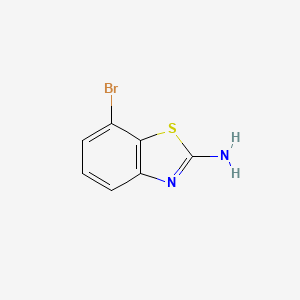

1-(3-Bromophenyl)-2-methylpropan-1-one

Overview

Description

1-(3-Bromophenyl)-2-methylpropan-1-one, also known as 2-bromo-1-phenyl-1-propanone, is an organic compound that is widely used in a variety of scientific and industrial applications. This compound is synthesized from bromobenzene and methyl ethyl ketone, and is used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of polymers, plastics, and other materials.

Scientific Research Applications

Chemical Analysis and Molecular Structure

Metastable Ion and Collision-Induced Dissociation Study : Research on 3-phenyl-1-bromopropane, a related compound to 1-(3-Bromophenyl)-2-methylpropan-1-one, highlights its molecular ion's ability to eliminate ethylene following hydrogen atom exchanges. This indicates potential applications in understanding complex molecular reactions and structures (Yamaoka, Fokkens, & Nibbering, 1999).

Conformation Behavior in Liquid Phase : The rotational isomerism of related halogen alkanes, studied through infrared spectroscopy, provides insights into the molecular behavior of such compounds in different states, potentially guiding the application of this compound in various chemical environments (Müller, Fruwert, & Geiseler, 1981).

Application in Biofuel Research

- Investigation in Anti-Knock Properties for Engines : A study investigating the anti-knock properties of biofuels, including related compounds to this compound, highlights its potential use as an additive in improving the performance of spark ignition engines (Mack et al., 2014).

Radiopharmaceutical Development

- Synthesis for Positron Emission Tomography (PET) Tracers : The synthesis of radiolabeled compounds similar to this compound for developing PET tracers demonstrates its potential application in medical imaging and diagnostic techniques (Rotteveel et al., 2017).

Chemical Reactions and Catalysis

Phenanthrene Synthesis Using Iron Catalysis : A study on the synthesis of phenanthrene through iron-catalyzed reactions, involving compounds structurally similar to this compound, indicates its potential role in facilitating complex organic syntheses (Matsumoto, Ilies, & Nakamura, 2011).

Formation of Bi-Aryls via Domino Palladium Catalysis : Research demonstrates the synthesis of bi-aryls through domino palladium catalysis involving 1-(2-bromophenyl)-2-methylpropan-1-ones, suggesting applications in the synthesis of complex aromatic compounds (Krishna, Reddy, & Satyanarayana, 2014).

Mechanism of Action

Target of Action

Similar compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target mitogen-activated protein kinase 10 .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to behavioral changes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent cellular damage . This compound can also alter gene expression patterns, affecting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including demethylation, dehydrogenation, and conjugation with glucuronic acid and sulfate. These metabolic processes can affect the compound’s bioavailability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and potential toxicity, making it essential to understand these processes for effective application in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXAYTCRAVHZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606743 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-93-2 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)